molecular formula C13H16BrNO B290617 N-(4-bromo-3-methylphenyl)cyclopentanecarboxamide

N-(4-bromo-3-methylphenyl)cyclopentanecarboxamide

Katalognummer B290617
Molekulargewicht: 282.18 g/mol
InChI-Schlüssel: YRYPMXRNHDFIGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromo-3-methylphenyl)cyclopentanecarboxamide, also known as Br-MPA, is a novel synthetic compound that has gained much attention in the field of neuroscience research. This compound is a potent and selective inhibitor of the dopamine transporter, which plays a crucial role in regulating the levels of dopamine in the brain. Br-MPA has been found to exhibit promising potential in the treatment of various neurological disorders, including addiction, depression, and attention deficit hyperactivity disorder (ADHD).

Wirkmechanismus

N-(4-bromo-3-methylphenyl)cyclopentanecarboxamide exerts its pharmacological effects by selectively inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting this transporter, N-(4-bromo-3-methylphenyl)cyclopentanecarboxamide increases the levels of dopamine in the brain, leading to increased dopamine signaling and modulation of various neurological functions.
Biochemical and physiological effects:
N-(4-bromo-3-methylphenyl)cyclopentanecarboxamide has been found to have various biochemical and physiological effects, including increased dopamine release and modulation of dopamine signaling pathways. It has also been found to increase the levels of other neurotransmitters, such as norepinephrine and serotonin, which are involved in the regulation of mood and behavior.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-bromo-3-methylphenyl)cyclopentanecarboxamide has several advantages for laboratory experiments, including its potency and selectivity for the dopamine transporter, which allows for precise modulation of dopamine signaling. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.

Zukünftige Richtungen

There are several future directions for research on N-(4-bromo-3-methylphenyl)cyclopentanecarboxamide, including its potential use in the treatment of other neurological disorders, such as depression and anxiety. Further studies are also needed to determine the optimal dosing and administration strategies for this compound, as well as its long-term safety and efficacy. Additionally, research is needed to further elucidate the mechanisms underlying the pharmacological effects of N-(4-bromo-3-methylphenyl)cyclopentanecarboxamide, which may lead to the development of more effective treatments for neurological disorders.

Synthesemethoden

N-(4-bromo-3-methylphenyl)cyclopentanecarboxamide can be synthesized through a series of chemical reactions, starting with the reaction of 4-bromo-3-methylbenzaldehyde with cyclopentanone to form 4-bromo-3-methylcyclopent-2-enone. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime, which is then reduced using sodium borohydride to yield N-(4-bromo-3-methylphenyl)cyclopentanecarboxamide.

Wissenschaftliche Forschungsanwendungen

N-(4-bromo-3-methylphenyl)cyclopentanecarboxamide has been extensively studied in both in vitro and in vivo models, and has shown promising results in the treatment of various neurological disorders. In a study conducted on rats, N-(4-bromo-3-methylphenyl)cyclopentanecarboxamide was found to significantly reduce cocaine self-administration, indicating its potential as a treatment for cocaine addiction. In another study, N-(4-bromo-3-methylphenyl)cyclopentanecarboxamide was found to improve symptoms of ADHD in a rat model, suggesting its potential as a treatment for this disorder.

Eigenschaften

Molekularformel

C13H16BrNO

Molekulargewicht

282.18 g/mol

IUPAC-Name

N-(4-bromo-3-methylphenyl)cyclopentanecarboxamide

InChI

InChI=1S/C13H16BrNO/c1-9-8-11(6-7-12(9)14)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16)

InChI-Schlüssel

YRYPMXRNHDFIGY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2CCCC2)Br

Kanonische SMILES

CC1=C(C=CC(=C1)NC(=O)C2CCCC2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.